4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide
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Overview
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide is a complex organic compound with the molecular formula C19H17BrN4O3S . This compound is known for its unique structure, which includes a bromophenyl group and a sulfamoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide to form N-(4-bromophenyl)benzamide. The final step involves the reaction of this intermediate with bis(2-cyanoethyl)amine in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano groups or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfamoyl group and the bromophenyl group may play key roles in these interactions, potentially affecting the activity of the target molecules and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide: This compound has a similar structure but with dichlorophenyl instead of bromophenyl.
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4’-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl)benzamide: This compound is more complex, with additional benzamido and dimethoxy groups.
Uniqueness
The uniqueness of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3S/c20-16-5-7-17(8-6-16)23-19(25)15-3-9-18(10-4-15)28(26,27)24(13-1-11-21)14-2-12-22/h3-10H,1-2,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPPMJAXLXASLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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